Rofecoxib-d5

Vue d'ensemble

Description

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of rofecoxib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

Applications De Recherche Scientifique

Rofecoxib-d5 is widely used in scientific research for various applications:

Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of rofecoxib in biological systems.

Metabolism Studies: The deuterium atoms help in tracing the metabolic pathways of rofecoxib without altering its pharmacological properties.

Drug Development: It is used in the development of new drugs by providing insights into the behavior of rofecoxib in the body.

Analytical Chemistry: This compound is used as an internal standard in mass spectrometry and other analytical techniques to quantify rofecoxib in biological samples.

Mécanisme D'action

Target of Action

Rofecoxib-d5 primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are mediators of inflammation. By inhibiting COX-2, this compound can reduce the production of these inflammatory mediators .

Mode of Action

This compound selectively inhibits the COX-2 isoenzyme, thereby reducing the synthesis of prostaglandins . This selectivity for COX-2 over COX-1 is approximately 1000-fold .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation. This results in an overall reduction in inflammation and associated symptoms .

Pharmacokinetics

This compound exhibits complex and variable pharmacokinetics. It has a mean oral bioavailability of approximately 93% at therapeutically recommended doses of 125, 25, and 50 mg . The drug is highly plasma-protein bound and is primarily metabolized by cytosolic reductases to inactive metabolites . This compound is predominantly eliminated by hepatic metabolism, with a terminal half-life of approximately 17 hours during steady state .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, this compound can decrease inflammation and associated symptoms such as pain and fever . Additionally, this compound has been shown to deactivate glial cells, further contributing to its anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is photosensitive and base-sensitive in solution form . Additionally, certain drug interactions can affect the action of this compound. For example, concurrent use of low-dose aspirin for cardiovascular risk reduction may negate the gastropreserving effect of this compound . Furthermore, this compound can reverse the salt-wasting effect of diuretics, which can be clinically exploited in electrolyte-wasting disorders .

Analyse Biochimique

Biochemical Properties

Rofecoxib-d5, like its parent compound Rofecoxib, is known to interact with enzymes such as cyclooxygenase (COX)-2 . It selectively inhibits COX-2, an enzyme involved in the synthesis of prostaglandins, which play a significant role in inflammation and pain . This selective inhibition is dose-dependent .

Cellular Effects

This compound influences cellular function by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate pain and inflammation . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . By binding to COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Rofecoxib. Rofecoxib is metabolized primarily by cytosolic enzymes to inactive metabolites . It’s also known to interact with enzymes like Cytochrome P450 1A2, Cytochrome P450 3A4, Cytochrome P450 2C9, Cytochrome P450 2C8, and Prostaglandin G/H synthase 1 .

Transport and Distribution

Given its similarity to Rofecoxib, it may be highly plasma-protein bound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rofecoxib-d5 involves several steps, starting from commercially available starting materials. The key steps include:

Acylation: The initial step involves the acylation of 2,3,5,6-tetrafluorophenol with 4-ethylaniline.

Condensation: This is followed by a condensation reaction to form an intermediate compound.

Rearrangement: The intermediate undergoes a rearrangement reaction.

Acylation and Alkylation: Further acylation and alkylation steps are performed to introduce the necessary functional groups.

Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

Rofecoxib-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Celecoxib: Another selective cyclo

Activité Biologique

Rofecoxib-d5 is a deuterated form of rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that was primarily used as a nonsteroidal anti-inflammatory drug (NSAID) for conditions such as osteoarthritis and rheumatoid arthritis. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, safety profile, and implications in clinical settings.

Overview of this compound

This compound retains the core pharmacological properties of rofecoxib but with modifications that may influence its metabolic pathways and biological effects. The deuteration can potentially alter the compound's pharmacokinetics and dynamics, which is essential for understanding its therapeutic efficacy and safety.

This compound functions primarily through the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and alleviates pain without significantly affecting COX-1, which is associated with gastrointestinal mucosal protection. This selectivity aims to minimize gastrointestinal side effects commonly seen with traditional NSAIDs.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of rofecoxib, characterized by:

- Absorption : High oral bioavailability (~93%) at therapeutic doses.

- Protein Binding : Approximately 87% bound to plasma proteins.

- Metabolism : Primarily hepatic, with metabolites being less active or inactive regarding COX inhibition.

- Elimination : Excreted mainly through urine, with minor contributions from feces.

Safety Profile and Adverse Effects

Rofecoxib was withdrawn from the market due to significant cardiovascular risks associated with its use. Clinical studies indicated an increased risk of major adverse cardiovascular events (MACE) among users compared to non-users. A pooled analysis revealed that patients taking rofecoxib had a rate ratio (RR) for cardiovascular events ranging from 1.35 to 2.18 over various studies .

Table 1: Summary of Cardiovascular Risks Associated with Rofecoxib

| Study | Population | Dose (mg/day) | MACE Risk Ratio | P-value |

|---|---|---|---|---|

| VIGOR | RA Patients | 50 | 4.0 | <0.01 |

| APPROVe | Adenoma Patients | 25 | 1.39 | 0.02 |

| Pooled Analysis | Various Trials | Varied | 1.35 - 2.18 | <0.05 |

Clinical Efficacy

Clinical trials have demonstrated that rofecoxib significantly improves symptoms in conditions like osteoarthritis and rheumatoid arthritis compared to placebo. For instance, a systematic review indicated that patients receiving rofecoxib experienced greater relief from pain and improved functionality compared to those on placebo or other NSAIDs .

Case Study: Efficacy in Osteoarthritis

In one pivotal study involving patients with osteoarthritis:

Propriétés

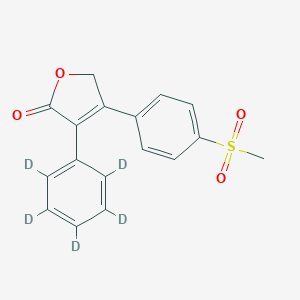

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJQGNCSTQAWON-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470549 | |

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544684-93-7 | |

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.